Tak-715
Overview
Description
TAK-715 is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It has been primarily investigated for its potential therapeutic effects in inflammatory diseases, such as rheumatoid arthritis and intervertebral disc degeneration . This compound inhibits the p38α and p38β isoforms of MAPK, which play crucial roles in the production of pro-inflammatory cytokines .
Mechanism of Action
Target of Action
TAK-715 is a potent inhibitor of p38 MAPK . It primarily targets p38α and p38β . The IC50 values for p38α and p38β are 7.1 nM and 200 nM, respectively . Additionally, this compound shows cross-reactivity with casein kinase Iδ (CK1δ) and CK1ε .
Mode of Action
This compound interacts with its targets, p38 MAPK and CK1δ/ε, to inhibit their activity . By inhibiting these kinases, this compound regulates the activation of the Wnt/β-catenin signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p38 MAPK pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway by this compound can lead to reduced inflammation and stress responses. Additionally, this compound affects the Wnt/β-catenin signaling pathway , which is involved in cell proliferation and differentiation.
Pharmacokinetics
It is known that this compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on the bioavailability of this compound are yet to be determined .
Result of Action
This compound has been shown to alleviate IL-1β-induced apoptosis and extracellular matrix (ECM) degradation in nucleus pulposus cells . It upregulates antiapoptotic proteins and blocks IL-1β-induced production of inflammatory mediators (COX-2) and cytokines (HMGB1). It also inhibits the degradation of ECM components (collagen II, MMP9, ADAMTS5, and MMP3) . These effects suggest that this compound could potentially be an effective treatment for intervertebral disc degeneration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of inflammatory cytokines like IL-1β can enhance the efficacy of this compound . .
Preparation Methods
The synthesis of TAK-715 involves several steps, starting with the preparation of the core thiazole structure. The synthetic route typically includes the following steps:
Formation of the thiazole ring: This involves the reaction of a suitable thioamide with an α-haloketone under acidic conditions.
Substitution reactions: The thiazole ring is then functionalized with various substituents through nucleophilic substitution reactions.
Coupling reactions: The functionalized thiazole is coupled with a pyridine derivative to form the final product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
TAK-715 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thioether.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: TAK-715 serves as a valuable tool for studying the p38 MAPK pathway and its role in various cellular processes.
Medicine: This compound has shown promise in the treatment of inflammatory diseases, such as rheumatoid arthritis and intervertebral disc degeneration
Industry: this compound’s potential therapeutic applications make it a candidate for drug development and pharmaceutical research.
Comparison with Similar Compounds
TAK-715 is unique among p38 MAPK inhibitors due to its high selectivity for p38α and p38β isoforms. Similar compounds include:
SB-203580: Another p38 MAPK inhibitor, but with lower selectivity compared to this compound.
SCIO-469: A p38 MAPK inhibitor with a different chemical structure and mechanism of action.
VX-745: A p38 MAPK inhibitor that has been studied for its potential in treating neurodegenerative diseases.
This compound’s uniqueness lies in its dual inhibition of p38 MAPK and casein kinase I, which provides a broader range of therapeutic effects .
Properties
IUPAC Name |
N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c1-3-21-27-22(18-11-7-8-16(2)14-18)23(29-21)19-12-13-25-20(15-19)26-24(28)17-9-5-4-6-10-17/h4-15H,3H2,1-2H3,(H,25,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKAIDKUDLCBRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC(=C4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184412 | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303162-79-0 | |
Record name | TAK 715 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303162790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-715 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16108 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TAK 715 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20184412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 303162-79-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TAK-715 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE92U03C5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TAK-715?
A1: this compound is a potent and selective inhibitor of p38α mitogen-activated protein kinase (p38α MAPK). [, ] It binds to the ATP-binding pocket of p38α, preventing its phosphorylation and subsequent activation. [, ] This inhibition of p38α ultimately leads to the downstream suppression of pro-inflammatory cytokine production, making it a potential therapeutic target for chronic inflammatory diseases like rheumatoid arthritis. [, ]
Q2: How does this compound affect adipocyte differentiation?
A2: Research suggests that this compound demonstrates anti-adipogenic effects by suppressing lipid accumulation during the differentiation of 3T3-L1 preadipocytes and human adipose stem cells (hASCs) into adipocytes. [] This effect is mediated through the downregulation of key adipogenic transcription factors like CCAAT/enhancer-binding protein-α (C/EBP-α) and peroxisome proliferator-activated receptor gamma (PPAR-γ), as well as the inhibition of fatty acid synthase (FAS) and perilipin A expression. [] Additionally, this compound reduces the phosphorylation of signal transducer and activator of transcription-3 (STAT-3) and activating transcription factor-2 (ATF-2), further contributing to its anti-adipogenic action. []
Q3: What is known about the structure of this compound?
A3: this compound, chemically known as N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, is a 4-phenyl-5-pyridyl-1,3-thiazole derivative. [] While the exact molecular weight and spectroscopic data might require further reference, its structure has been studied through X-ray crystallography, revealing its binding mode within the ATP-binding pocket of p38α. [, , ] This structural information provides insights into its selectivity and potency as a p38α inhibitor.
Q4: Has this compound been investigated for its metabolic stability?
A4: Yes, studies have explored the metabolic fate of this compound using human liver microsomes and bacterial cytochrome P450 mutants (P450 BM3). [, ] These investigations aimed to identify potential metabolites and assess its metabolic stability. Researchers have successfully generated diverse derivatives of this compound through biotransformation using P450 BM3 mutants, highlighting potential metabolic pathways and generating a library of compounds for further investigation. []
Q5: What is the relationship between the structure of this compound and its activity?
A5: During the development of this compound, researchers explored structure-activity relationships within a series of 4-phenyl-5-pyridyl-1,3-thiazoles. [] They discovered that substitutions at the 2-position of the pyridyl ring significantly impacted both p38α inhibitory activity and interactions with cytochrome P450 (CYP) isoforms. [] Specifically, the 2-ethyl substitution in this compound contributed to its potent p38α inhibition while minimizing CYP inhibition. []
Q6: What in vivo studies have been conducted on this compound?
A6: this compound has demonstrated promising efficacy in preclinical models. In mice, it effectively inhibited lipopolysaccharide (LPS)-induced TNF-α production, a key inflammatory mediator. [] Furthermore, it showed significant therapeutic benefit in a rat model of adjuvant-induced arthritis, highlighting its potential as an anti-rheumatic agent. []
Q7: What is the current status of this compound in terms of clinical development?
A7: Based on its promising preclinical profile, this compound was selected as a clinical candidate for rheumatoid arthritis. [] While its specific clinical development stage requires further confirmation, the information suggests it progressed beyond preclinical research.
Q8: Are there any known resistance mechanisms associated with this compound?
A8: While specific resistance mechanisms to this compound haven't been extensively outlined in the provided literature, it's crucial to recognize that drug resistance is a common challenge with kinase inhibitors. [] Further research is necessary to understand if and how resistance to this compound might develop in clinical settings and to explore strategies to mitigate this potential challenge.
Q9: Has this compound shown potential in other therapeutic areas beyond rheumatoid arthritis?
A9: Yes, emerging research suggests that this compound might hold therapeutic promise in other areas. For instance, it demonstrated the ability to alleviate interleukin-1β (IL-1β)-induced apoptosis and extracellular matrix degradation in nucleus pulposus cells, indicating potential in managing intervertebral disc degeneration. [] Additionally, computational analyses have identified this compound as a potentially effective compound for treating lung squamous cell carcinoma, particularly in patients with high-risk cancer-associated fibroblasts. []
Q10: Are there any computational models or tools used to study this compound?
A10: Yes, computational approaches have been employed to understand the interactions of this compound with its target and explore its potential in different disease contexts. Researchers have used molecular docking and bioinformatics tools to evaluate this compound's binding affinity for p38α and predict its potential off-target effects. [, ] Moreover, researchers utilize computational models to calculate chemotherapy sensitivity scores and explore drug-target interactions, highlighting potential applications of this compound in cancer therapy. []
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